Antimony triethoxide

Übersicht

Beschreibung

Antimony trioxide, also known as antimonous oxide or Sb2O3, is a white crystalline powder with a molecular weight of 291.52 g/mol . It is primarily composed of antimony and oxygen atoms . The compound has a high melting point, low solubility in water, and exhibits flame-retardant properties .

Synthesis Analysis

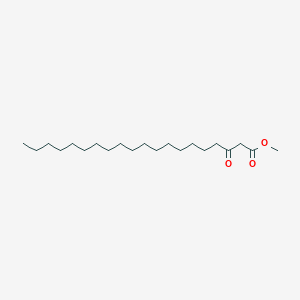

Antimony (III) ethoxide is synthesized with a composition of Sb, 46.6-48.1% iodometric Sb, 46.6-48.1% titration (by iodine) . It has a refractive index n20/D 1.495 (lit.) and a density of 1.513 g/mL at 25 °C (lit.) .Chemical Reactions Analysis

At red hot, antimony reacts with water to form the trioxide antimony (III) oxide, Sb 2 O 3 . Sb (III) as the tetra chloro complex can react with water, forming the precipitate SbOCl .Physical And Chemical Properties Analysis

Antimony trioxide is a white crystalline powder with a molecular weight of 291.52 g/mol . It has a high melting point, low solubility in water, and exhibits flame-retardant properties .Wissenschaftliche Forschungsanwendungen

Genotoxicity of Trivalent Antimony

Trivalent antimony has been identified as a genotoxic agent and a possible human carcinogen. It impairs nucleotide excision repair, a DNA repair mechanism, potentially targeting proteins involved in this process, like XPA and XPE (Großkopf, Schwerdtle, Mullenders, & Hartwig, 2010).

Synthesis and Structural Analysis of Antimony Compounds

Various antimony compounds, like tris(4-N,N-dimethylaminophenyl)antimony bis(4-methyl benzoate) and tris(2-methoxy-5-bromophenyl)antimony bis(2-nitrobenzoate), have been synthesized, revealing insights into their molecular structures and bonding characteristics (Sharutin et al., 2011) (Sharutin et al., 2011).

Antimony in Atmospheric Particulate Matter

Methods have been developed for determining antimony in atmospheric particulate matter, highlighting its environmental impact and the need for monitoring its levels (Doncker, Dumarey, Dams, & Hoste, 1983).

Antimony Leaching from Plastics

Studies have shown that antimony can leach from polyethylene terephthalate (PET) plastics, especially under high temperatures. This raises concerns about its potential health impacts when used in consumer products like bottled water (Westerhoff, Prapaipong, Shock, & Hillaireau, 2008).

Sorption and Mobilization of Antimony

The sorption of antimony to minerals like goethite and its influence on environmental mobility and oxidation has been studied, indicating its complex interactions in soil and aquatic systems (Leuz, Mönch, & Johnson, 2006).

Antimony as a Pollutant

Antimony is recognized as a pollutant of emerging concern, with industrial sources and remediation technologies being crucial areas of research. This includes understanding its release from activities like mining and finding effective removal methods (Nishad & Bhaskarapillai, 2021).

Photopromoted Oxidative Dissolution of Antimony Trioxide

Research on the photopromoted oxidative dissolution of antimony trioxide under light irradiation, which is relevant for understanding the environmental fate of antimony, has been conducted (Hu, Kong, & He, 2014).

Wirkmechanismus

Target of Action

Antimony triethoxide, also known as Antimony (III) ethoxide, is a chemical compound of antimony It has been suggested that antimony combines with sulfhydryl groups, including those in several enzymes important for tissue respiration .

Mode of Action

The exact mode of action of this compound remains unclear . It is believed that the compound interacts with its targets, possibly causing changes in their function. For instance, it may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways, affecting circulating glucose .

Biochemical Pathways

It has been suggested that the compound might have a variety of antimony oxidation genes and different sb metabolic pathways

Pharmacokinetics

It is known that the compound is a small molecule , which could influence its bioavailability and pharmacokinetics. More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

It has been suggested that the compound may govern the uptake and detoxification of both endogenous compounds and xenobiotics at the testis and brain blood barriers .

Safety and Hazards

Zukünftige Richtungen

The global demand for Antimony trioxide is expected to reach US$ 2.44 billion by 2033 . The driving forces behind the market growth are increasing demand from the Asia Pacific and Latin America . These regions are experiencing a surge in building and construction activities, along with an increased demand for electrical and electronic products for personal and business use .

Relevant Papers

- "Synergetic effect of antimony trioxide on the flame retardant and mechanical properties of polymer composites for consumer electronics applications" .

- "Antimony Recovery from End-of-Life Products and Industrial Process Residues: A Critical Review" .

- "Risk of Cancer for Workers Exposed to Antimony Compounds: A Meta-Analysis" .

Biochemische Analyse

Biochemical Properties

It is known that antimony and its compounds can interact with various biomolecules

Cellular Effects

It is known that antimony compounds can have profound effects on biological systems and human health . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that antimony compounds can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that antimony compounds can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that antimony compounds can interact with various enzymes or cofactors .

Transport and Distribution

It is known that antimony compounds can interact with various transporters or binding proteins .

Subcellular Localization

It is known that antimony compounds can be directed to specific compartments or organelles .

Eigenschaften

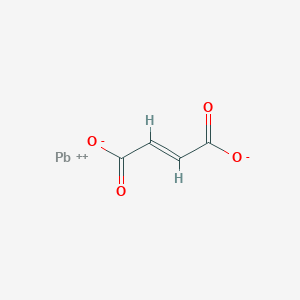

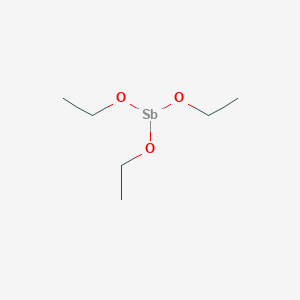

IUPAC Name |

antimony(3+);ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5O.Sb/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOJQVLHSPGMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

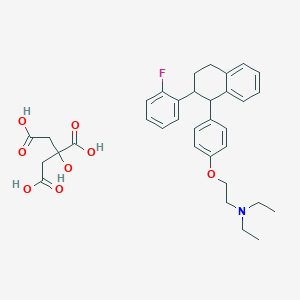

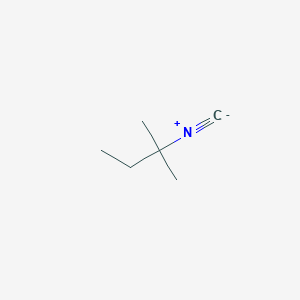

Canonical SMILES |

CC[O-].CC[O-].CC[O-].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146392 | |

| Record name | Antimony triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10433-06-4 | |

| Record name | Antimony triethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony triethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some applications of antimony triethoxide in synthetic chemistry?

A1: this compound has shown utility in synthesizing complex organic molecules. For instance, it acts as a coupling agent in the production of petrobactin, a siderophore with significant biological activity [].

Q2: How does the structure of this compound lend itself to its applications?

A2: While the provided abstracts lack specific structural data on this compound, its reactivity hints at its structure. The antimony center likely acts as a Lewis acid, readily reacting with molecules containing electron-rich groups like amines []. This reactivity makes it suitable for reactions like esterification and condensation, essential in building complex molecules like petrobactin [].

Q3: Beyond organic synthesis, are there other material science applications for this compound?

A3: Yes, this compound acts as a precursor for creating inorganic materials. Research indicates its use in preparing inorganic cation exchange membranes []. While the exact mechanism is not detailed in the abstract, it likely involves hydrolysis and condensation of this compound to form antimony oxide-based networks with ion exchange capabilities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)